(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE
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Overview
Description
(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes thiophene and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and naphthalene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies of biological processes and interactions due to its unique structure.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene moieties.
Naphthalene derivatives: Compounds containing naphthalene structures.
Amide-linked compounds: Molecules with amide bonds connecting different aromatic rings.
Uniqueness
(2E)-3-(THIOPHEN-2-YL)-N-{5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]NAPHTHALEN-1-YL}PROP-2-ENAMIDE is unique due to its specific combination of thiophene and naphthalene moieties, as well as its ability to undergo various chemical reactions and interact with different molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c27-23(13-11-17-5-3-15-29-17)25-21-9-1-7-19-20(21)8-2-10-22(19)26-24(28)14-12-18-6-4-16-30-18/h1-16H,(H,25,27)(H,26,28)/b13-11+,14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJFHGOEBDBFD-PHEQNACWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)C=CC3=CC=CS3)C(=C1)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=CS3)C=CC=C2NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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